Hydrophobicity: LogP vs. Unsubstituted Analog
The computed LogP value for N-(1-Chloroethenyl)-2,4-dimethylaniline is 3.50. This represents a +0.62 increase in lipophilicity compared to the unsubstituted analog, N-(1-chloroethenyl)aniline (CAS 88046-73-5), which has a computed LogP of 2.88 . This is a class-level inference based on computed physicochemical properties, as direct experimental LogP data is not available.
| Evidence Dimension | Computed Octanol-Water Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | 3.50 |
| Comparator Or Baseline | N-(1-chloroethenyl)aniline (CAS 88046-73-5): 2.88 |
| Quantified Difference | +0.62 |
| Conditions | Computed value (Chemsrc database) |
Why This Matters
This difference in lipophilicity directly impacts membrane permeability, solubility, and distribution in biological or materials science applications.
